6'-Bromospiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione
CAS No.: 2167621-83-0
Cat. No.: VC4210925
Molecular Formula: C11H8BrNO2
Molecular Weight: 266.094
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2167621-83-0 |
|---|---|
| Molecular Formula | C11H8BrNO2 |
| Molecular Weight | 266.094 |
| IUPAC Name | 6'-bromospiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione |
| Standard InChI | InChI=1S/C11H8BrNO2/c12-6-1-2-7-8(5-6)11(3-4-11)10(15)13-9(7)14/h1-2,5H,3-4H2,(H,13,14,15) |
| Standard InChI Key | DMTMUGHOPYNKOZ-UHFFFAOYSA-N |
| SMILES | C1CC12C3=C(C=CC(=C3)Br)C(=O)NC2=O |
Introduction
Chemical Structure and Nomenclature
Structural Features
6'-Bromospiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione features a spirocyclic architecture where a cyclopropane ring is fused to the nitrogen atom of an isoquinoline-1,3-dione core. The bromine substituent at the 6'-position enhances electrophilicity, facilitating interactions with biological targets . Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 6'-bromospiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione | |
| Molecular Formula | ||
| Molecular Weight | 266.09 g/mol | |
| Canonical SMILES | C1CC12C3=C(C=CC(=C3)Br)C(=O)NC2=O |
The spirocyclic design imposes steric constraints that influence conformational flexibility, while the electron-withdrawing bromine atom modulates reactivity and binding specificity .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the cyclopropane protons (δ 1.2–1.8 ppm) and aromatic protons (δ 7.1–8.3 ppm) . Infrared (IR) spectroscopy confirms the presence of carbonyl groups (ν ~1,710 cm) and C-Br stretches (ν ~560 cm) . High-resolution mass spectrometry (HRMS) corroborates the molecular ion peak at m/z 266.09.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via bromination of homophthalimide derivatives under acidic conditions. A representative pathway involves:
-
Bromination: Reaction of homophthalic anhydride with bromine in acetic acid, yielding 4,4-dibromoisoquinoline-1,3-dione intermediates .
-
Spirocyclization: Treatment with cyclopropane precursors (e.g., dimethylcyclopropane) in the presence of a Lewis acid catalyst (e.g., CuBr) .
-
Purification: Recrystallization from ethanol or acetic acid to achieve >95% purity.
Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 minutes at 140°C) while improving yields (up to 90%) .
Reaction Optimization
Critical parameters include:
-
Solvent: Nitrobenzene or acetic acid enhances electrophilic substitution.
-
Catalyst: Piperidine or triethylamine facilitates dehydrohalogenation during spirocyclization .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition at temperatures >200°C and under prolonged UV exposure.
Crystallographic Data
X-ray diffraction analysis reveals a planar isoquinoline moiety and a puckered cyclopropane ring, with a dihedral angle of 112° between the two planes . The bromine atom occupies an equatorial position, minimizing steric hindrance .
Pharmacological Activities
Anticancer Activity
6'-Bromospiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione demonstrates potent antiproliferative effects against multiple myeloma (NCI-H929: IC = 2.25 µM) and leukemia (U266: IC = 5.86 µM) cell lines . Mechanistically, it induces:
-
IKZF1/3 Degradation: Ubiquitination via CRL4 E3 ligase, leading to proteasomal degradation .
-
Cell Cycle Arrest: G0/G1 phase arrest in NCI-H929 cells, mediated by downregulation of cyclin D1 .
-
Apoptosis: Caspase-3 activation and PARP cleavage at 10 µM .
Anti-Inflammatory Effects
In lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs), the compound inhibits TNF-α production (IC = 0.76 µM), surpassing lenalidomide (IC = 1.2 µM) .
Mechanism of Action
Cereblon Binding
Molecular docking studies reveal a binding energy of −7.5 kcal/mol with CRBN, facilitated by hydrogen bonds between the glutarimide-like moiety and residues Tyr-111 and Trp-380 . The bromine atom enhances hydrophobic interactions with Phe-371 and Val-388 .
Proteasome Dependency
Co-treatment with the proteasome inhibitor bortezomib (100 nM) abolishes IKZF1/3 degradation, confirming ubiquitin-proteasome system (UPS) involvement .
Comparative Analysis with Analogues
| Compound | IC (NCI-H929) | TNF-α Inhibition (IC) | Toxicity (PBMCs) |
|---|---|---|---|
| 6'-Bromospiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione | 2.25 µM | 0.76 µM | >20 µM |
| Lenalidomide | 0.45 µM | 1.2 µM | 5.8 µM |
| Pomalidomide | 0.12 µM | 0.9 µM | 4.2 µM |
The brominated spiro derivative offers a favorable toxicity profile compared to clinical immunomodulatory drugs (IMiDs), with no cytotoxicity observed in normal PBMCs at 20 µM .
Research Applications and Future Directions
Drug Development
-
Multiple Myeloma: Phase 0 studies suggest synergy with dexamethasone and carfilzomib .
-
Solid Tumors: Preclinical models indicate activity in breast (MCF-7) and colon (LoVo) cancers .
Structural Modifications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume